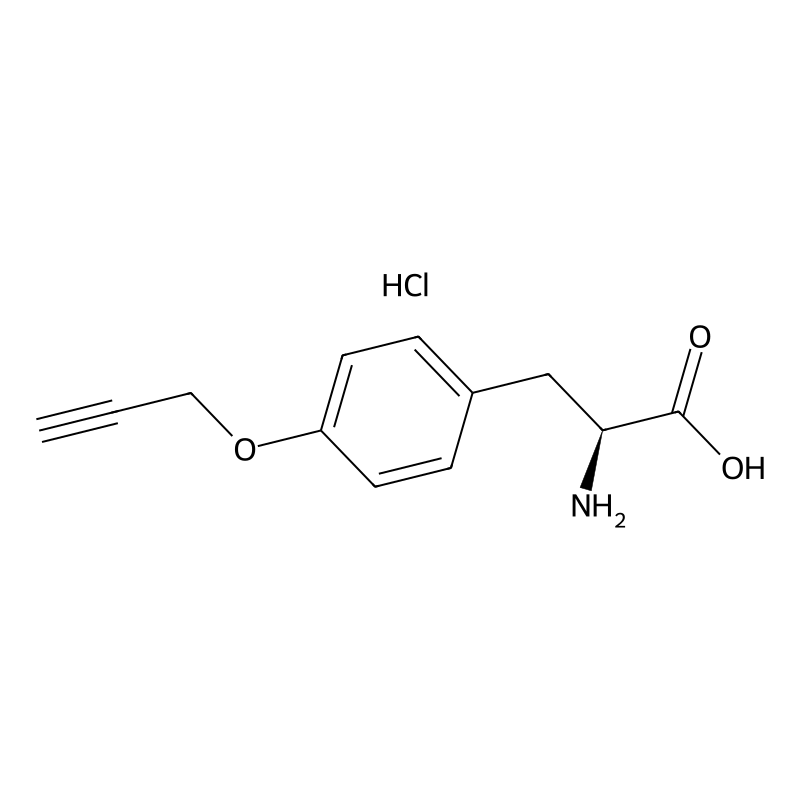

O-2-Propyn-1-yl-L-tyrosine HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

O-2-Propyn-1-yl-L-tyrosine hydrochloride is a synthetic derivative of L-tyrosine, an amino acid important for protein synthesis and neurotransmitter production. The compound features a propyne group attached to the oxygen of the tyrosine structure, which enhances its chemical reactivity and potential biological activity. Its molecular formula is C12H14ClNO3, with a molar mass of approximately 255.7 g/mol . The hydrochloride salt form is commonly used in research and applications due to its increased solubility in aqueous solutions.

- Nucleophilic Substitution: The propyne moiety can undergo nucleophilic attacks, facilitating the formation of new carbon-carbon bonds.

- Coupling Reactions: It can be utilized in cross-coupling reactions, such as Sonogashira coupling, to form more complex organic molecules.

- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, allowing for the formation of free amino groups.

These reactions make O-2-propyn-1-yl-L-tyrosine hydrochloride a versatile building block in organic synthesis.

O-2-Propyn-1-yl-L-tyrosine hydrochloride exhibits notable biological activity due to its structural similarity to L-tyrosine. It has been studied for its potential effects on:

- Neurotransmitter Synthesis: Being a derivative of L-tyrosine, it may influence dopamine and norepinephrine production.

- Antioxidant Properties: Some studies suggest that modifications of tyrosine can enhance antioxidant activity, potentially offering neuroprotective effects.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.

The synthesis of O-2-propyn-1-yl-L-tyrosine hydrochloride typically involves the following steps:

- Protection of Functional Groups: Initial protection of the amino and hydroxyl groups on L-tyrosine using suitable protecting groups (e.g., Fmoc or Boc).

- Alkynylation: Introduction of the propyne group through nucleophilic substitution or coupling reactions with propyne derivatives.

- Deprotection: Removal of protecting groups to yield the final product.

- Formation of Hydrochloride Salt: Reacting the free base form with hydrochloric acid to produce the hydrochloride salt.

These methods allow for high yields and purity suitable for research applications .

O-2-propyn-1-yl-L-tyrosine hydrochloride has several applications:

- Biochemical Research: Used as a substrate or inhibitor in enzyme assays.

- Drug Development: Investigated for potential therapeutic effects related to neurotransmitter modulation.

- Synthetic Chemistry: Serves as a building block in the synthesis of more complex compounds.

Studies on O-2-propyn-1-yl-L-tyrosine hydrochloride have focused on its interactions with various biological systems:

- Protein Binding Studies: Investigations into how it binds to proteins involved in neurotransmitter synthesis.

- Cellular Uptake Mechanisms: Research into how cells absorb this compound and its effects on cellular metabolism.

- Synergistic Effects with Other Compounds: Exploration of how it interacts with other drugs or compounds to enhance therapeutic efficacy.

These studies are crucial for understanding its potential roles in pharmacology and biochemistry .

Several compounds share structural similarities with O-2-propyn-1-yl-L-tyrosine hydrochloride, each exhibiting unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| L-Tyrosine | Core amino acid structure | Precursor for neurotransmitters |

| N-Boc-O-2-propyn-1-yl-L-tyrosine | Protected form | Increased stability during synthesis |

| Fmoc-L-Tyr(Propargyl)-OH | Fmoc-protected derivative | Enhanced solubility and reactivity |

| 4-Hydroxyphenylpropyne | Similar propyne group | Different biological activity |

O-2-propyn-1-yl-L-tyrosine hydrochloride stands out due to its specific functionalization with a propyne group, which enhances its reactivity compared to other derivatives . This unique modification opens avenues for novel applications in drug development and synthetic chemistry.